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Compound of Interest

Compound Name: 2-lodo-4,6-dimethoxybenzoic acid
Cat. No.: B8052973
Get Quote
\ J

Executive Summary & Compound Significance

2-lodo-4,6-dimethoxybenzoic acid is a highly functionalized aromatic building block, primarily
utilized in the synthesis of polyketide analogues, biaryl natural products (e.g., alternariol,
griseofulvin derivatives), and pharmacophores requiring sterically congested electron-rich
scaffolds.[1][2][3] Its unique substitution pattern—featuring an iodine atom ortho to the
carboxylic acid and two methoxy groups in a meta relationship—imparts distinct spectroscopic
signatures essential for structural elucidation.

Chemical Identity
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Property Detail
IUPAC Name 2-lodo-4,6-dimethoxybenzoic acid
CAS Number 852810-81-2
C
Molecular Formula H
10
Molecular Weight 308.07 g/mol
Appearance Colorless to off-white solid
Melting Point 174-176 °C (dec.)

Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data.
This compound is typically synthesized via the oxidation of 2-iodo-4,6-dimethoxybenzaldehyde,
which is itself derived from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the chemical lineage, highlighting potential impurities (e.qg.,
unreacted aldehyde) that may appear in NMR/MS spectra.
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Caption: Synthetic pathway from 3,5-dimethoxyiodobenzene to the target acid, indicating the
origin of aldehyde impurities.

Spectroscopic Data Profile

The following data sets are consolidated from high-purity isolation literature (e.g., Heterocycles
2014, UC San Diego Electronic Theses).

A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by two distinct aromatic doublets with small meta-coupling
constants and two methoxy singlets.[1] The high electron density from the methoxy groups
significantly shields the aromatic protons, particularly H-5.

H NMR Data (400 MHz, CDCI
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Note: Assignments are based on chemical shift logic for polysubstituted benzenes.
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Shift (
Assignment Mechanistic Explanation
ppm)
166.3 C=0 Carboxylic acid carbonyl.
161.9 C-4 Aromatic C-O (Para to acid).
158.1 C-6 Aromatic C-O (Ortho to acid).
Quaternary carbon attached to
1225 C-1
COOH.
115.4 C-3 Aromatic C-H (Ortho to I).
Aromatic C-H (Between two
99.0 C-5 ,
OMe groups; very shielded).
C-I (Carbon bearing lodine);
characteristic upfield shift
92.9 C-2
(<100 ppm) due to "Heavy
Atom Effect".
56.3/56.2 OMe Methoxy carbons.[3]

B. Infrared Spectroscopy (IR)

The IR spectrum reflects the presence of a carboxylic acid dimer and the heavy atom

substitution.
e 3300-2500 cm

: Broad O-H stretch (carboxylic acid dimer).

e 1725 cm

: C=0 stretch (Aryl carboxylic acid). Note: Some literature reports 1749 cm

depending on crystalline packing/H-bonding status.

e 1598, 1562 cm
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: C=C aromatic ring stretches.

e 1255,1151 cm

: C-O stretches (aryl ether).

C. Mass Spectrometry (MS)[5]

 lonization Mode: ESI (Negative Mode) or El.
e HRMS (ESI-):
o Calculated for [M-H]
(C
H
10
): 306.9473

o Found: 306.9467[3]
» Fragmentation Pattern (EI):

o m/z 308: Molecular lon [M]

o m/z 291: [M - OH]
(Acylium ion).
o m/z181: [M - 1]

(Loss of lodine).

o m/z165:[M-1-CH
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Experimental Protocols

To ensure reproducibility of the spectral data above, follow these preparation protocols.

Protocol 1: NMR Sample Preparation
Objective: Minimize concentration effects on the carboxylic acid proton shift.
e Mass: Weigh 10-15 mg of dry 2-lodo-4,6-dimethoxybenzoic acid.
e Solvent: Add 0.6 mL of CDCI
(99.8% D) containing 0.03% TMS.
o Tip: If solubility is poor, use DMSO-d

. Note that in DMSO, the COOH proton will appear as a broad singlet near 13.0 ppm, and
water peaks may interfere with aromatic signals.

« Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to
remove undissolved particulates (critical for baseline resolution).

Protocol 2: MS (ESI) Direct Infusion

e Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
e Dilution: Dilute 10

L of stock into 990

L of 50:50 Methanol:Water (with 0.1% Formic acid for positive mode, or 5 mM Ammonium
Acetate for negative mode).

e Injection: Infuse at 5-10

L/min.

» Detection: Scan range m/z 100-1000. Look for [M-H]
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at 306.9 in negative mode.

Structural Elucidation Logic (Graphviz)

The following decision tree illustrates how to confirm the structure using the provided data,
specifically distinguishing it from isomers like 2-iodo-3,5-dimethoxybenzoic acid.

Unknown Sample Data:
MW=308, 2xOMe, 1xCOOH, 1xI

Check 1H NMR Coupling

Two doublets (J ~2.2 Hz) Two doublets (J ~8.0 Hz)
(Meta coupling) (Ortho coupling)

REJECT:
Isomer (e.g., 6-iodo-2,3...)

C-l at ~92.9 ppm
(Ortho to COOH/OMe)

CONFIRMED:

2-lodo-4,6-dimethoxybenzoic acid

Click to download full resolution via product page

Caption: Logic flow for confirming the 2,4,6-substitution pattern via NMR coupling constants
and carbon shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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